REACTION_CXSMILES
|
[CH:1]1([C:4](=O)[CH2:5][CH3:6])[CH2:3][CH2:2]1.[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=1>C(OCC)(=O)C>[CH:1]1([C:4]2[N:8]=[C:9]3[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]3[C:5]=2[CH3:6])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid whereupon obtained
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogencarbonate solution
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (hexane/ethyl acetate=4/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1N=C2N(C=C(C=C2)[N+](=O)[O-])C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |